An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-isobutyrylcyclohexanone. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Chemical Properties
2-Isobutyrylcyclohexanone, also known by its IUPAC name 2-(2-methylpropanoyl)cyclohexan-1-one, is a dicarbonyl compound with the molecular formula C10H16O2.[1][2][3][4] It is a liquid at room temperature and presents as a colorless to light orange or yellow clear liquid.[5]
The following table summarizes the key quantitative chemical properties of 2-isobutyrylcyclohexanone:
| Property | Value | Source(s) |
| Molecular Formula | C10H16O2 | [1][2][3] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| CAS Number | 39207-65-3 | [2][3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [5] |
| Density | 1.0076 g/mL at 25 °C | [2] |
| Boiling Point | 63 - 64 °C at 0.1 hPa | [6] |
| Melting Point | 38 °C | [6] |
| Flash Point | 104.4 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.5006 | [2] |
| Purity | ≥95% to 96% | [4][7] |
Chemical Structure and Identification
The chemical structure of 2-isobutyrylcyclohexanone features a cyclohexanone (B45756) ring substituted at the second position with an isobutyryl group. This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism.
Key identifiers for this compound are:
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IUPAC Name: 2-(2-methylpropanoyl)cyclohexan-1-one[3]
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SMILES String: CC(C)C(=O)C1CCCCC1=O[2]
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InChI Key: PFOYYSGBGILOQZ-UHFFFAOYSA-N[2]
Keto-Enol Tautomerism
Like many dicarbonyl compounds, 2-isobutyrylcyclohexanone can exist in equilibrium between its keto and enol forms. This tautomerization involves the migration of a proton and the shifting of a double bond. The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond. It has been noted that this compound exists in approximately 96% enol form.[8]
Caption: Keto-enol tautomerism of 2-isobutyrylcyclohexanone.
Experimental Protocols
General Analytical Workflow
A typical workflow for the analysis and purity determination of a compound like 2-isobutyrylcyclohexanone would involve the following steps:
Caption: A generalized workflow for the analytical determination of 2-isobutyrylcyclohexanone.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a ketone like 2-isobutyrylcyclohexanone, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be a suitable analytical technique for purity assessment and quantification.
General Protocol:
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Sample Preparation: Prepare a dilute solution of 2-isobutyrylcyclohexanone in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (FID or MS).
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GC Conditions:
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Injector Temperature: 250 °C
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Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of any impurities.
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Carrier Gas: Helium or hydrogen at a constant flow rate.
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Detector Temperature: 280 °C
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-
Data Analysis: Identify the peak corresponding to 2-isobutyrylcyclohexanone based on its retention time. The peak area can be used for quantification, typically against a known standard.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. This technique is versatile and can be used for non-volatile or thermally sensitive compounds.
General Protocol:
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Utilize an HPLC system with a suitable column (e.g., a reversed-phase C18 column) and a UV detector.
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HPLC Conditions:
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Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, potentially with a buffer. The exact composition would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
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Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. For a ketone, a wavelength around 210 nm or 254 nm might be appropriate.
-
-
Data Analysis: The retention time is used for identification, and the peak area is used for quantification.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities of 2-isobutyrylcyclohexanone or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.
Solubility
While comprehensive solubility data is not available, as a relatively non-polar organic molecule, 2-isobutyrylcyclohexanone is expected to be soluble in common organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons. Its solubility in water is likely to be low.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. The provided experimental protocols are general guidelines and would require optimization for specific applications.
References
- 1. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isobutyrylcyclohexanone 96 39207-65-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. scbt.com [scbt.com]
- 8. strem.com [strem.com]
